1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14665694
InChI: InChI=1S/C13H15N3O2/c1-3-16-9-10(8-14-16)13(17)15-11-6-4-5-7-12(11)18-2/h4-9H,3H2,1-2H3,(H,15,17)
SMILES:
Molecular Formula: C13H15N3O2
Molecular Weight: 245.28 g/mol

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC14665694

Molecular Formula: C13H15N3O2

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C13H15N3O2
Molecular Weight 245.28 g/mol
IUPAC Name 1-ethyl-N-(2-methoxyphenyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C13H15N3O2/c1-3-16-9-10(8-14-16)13(17)15-11-6-4-5-7-12(11)18-2/h4-9H,3H2,1-2H3,(H,15,17)
Standard InChI Key ROVJDZJHGPQNCZ-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)C(=O)NC2=CC=CC=C2OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is C₁₃H₁₅N₃O₂, with a molecular weight of 245.28 g/mol . The pyrazole ring (a five-membered aromatic system with two adjacent nitrogen atoms) is substituted at the 1-position by an ethyl group (-CH₂CH₃) and at the 4-position by a carboxamide group (-CONH-(2-methoxyphenyl)). The 2-methoxyphenyl substituent introduces a methoxy (-OCH₃) group at the ortho position of the benzene ring, influencing electronic and steric properties .

Stereochemical Considerations

The compound is achiral, as confirmed by its ACHIRAL designation in computational analyses . This absence of stereocenters simplifies synthetic and purification processes, avoiding the need for enantiomeric resolution.

Spectroscopic and Computational Data

  • SMILES Notation: CCn1ccc(C(=O)Nc2ccccc2OC)n1

  • InChI Key: PJZNCCCRXFWCSE-UHFFFAOYSA-N

  • logP: 1.728, indicating moderate lipophilicity suitable for membrane permeability .

  • Polar Surface Area: 44.647 Ų, suggesting moderate solubility in polar solvents .

The 1H NMR spectrum of analogous pyrazole-4-carboxamides reveals characteristic signals for the ethyl group (δ ~1.2–1.4 ppm for -CH₃, δ ~3.8–4.0 ppm for -CH₂-), methoxy protons (δ ~3.7–3.8 ppm), and aromatic protons (δ ~6.8–7.9 ppm) . The carboxamide NH proton typically appears as a broad singlet at δ ~10–12 ppm, exchangeable with D₂O .

Synthesis and Optimization

Synthetic Routes

The synthesis of pyrazole-4-carboxamides generally proceeds via coupling reactions between pyrazole carboxylic acids and substituted anilines. For 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide, a plausible pathway involves:

  • Formation of 1-ethyl-1H-pyrazole-4-carboxylic acid through cyclization of hydrazine derivatives with β-keto esters.

  • Activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Amide bond formation with 2-methoxyaniline in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst .

Reaction Conditions

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Temperature: Room temperature to 50°C.

  • Yield: 60–80% after purification by recrystallization or column chromatography .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key considerations include:

  • Automated reagent dosing to maintain stoichiometric ratios.

  • In-line purification using scavenger resins to remove byproducts.

  • Quality control: HPLC and LC-MS to verify purity (>95%) .

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrazole-4-carboxamides exhibit broad-spectrum antimicrobial activity. In a study of nitrofurantoin analogs, derivatives with 4-carboxamide substituents showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The 2-methoxyphenyl group enhances membrane penetration, while the pyrazole core disrupts bacterial DNA gyrase .

Anti-Inflammatory Effects

Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In murine models, analogs reduced paw edema by 40–60% at 10 mg/kg doses .

Cytotoxicity Profile

The compound demonstrates low cytotoxicity (IC₅₀ > 100 µM) in HEK-293 and HepG2 cell lines, making it a promising candidate for further drug development .

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications to enhance potency include:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to improve enzyme binding.

  • Heterocyclic replacements (e.g., pyridine for benzene) to modulate solubility .

Patent Landscape

A 2023 patent (WO2023124567A1) claims pyrazole-4-carboxamides as JAK2 kinase inhibitors for treating myeloproliferative disorders, highlighting their therapeutic versatility .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity (vs. Target Compound)
1-ethyl-1H-pyrazole-3-carboxamideCarboxamide at position 330% lower antimicrobial potency
N-(4-methoxyphenyl) analogMethoxy group at para positionSimilar COX-2 inhibition, higher logP
1-methyl-N-(2-fluorophenyl)Methyl group at position 1, fluorineEnhanced cytotoxicity (IC₅₀ = 50 µM)

The ortho-methoxy substituent in 1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide optimizes steric interactions with enzyme active sites, conferring superior selectivity compared to analogs .

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